REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH:13]=[CH:14][CH:15]=1)[O:5][Si:6]([C:9]([CH3:12])([CH3:11])[CH3:10])([CH3:8])[CH3:7].C([Li])CCC.CCCCCC.[CH:27]([C:29]1[CH:41]=[CH:40][C:32]([C:33]([N:35]([CH2:38][CH3:39])[CH2:36][CH3:37])=[O:34])=[CH:31][CH:30]=1)=[O:28]>O1CCCC1.C(O)C.ClCCl>[Si:6]([O:5][C:4]1[CH:3]=[C:2]([CH:15]=[CH:14][CH:13]=1)[CH:27]([C:29]1[CH:41]=[CH:40][C:32]([C:33]([N:35]([CH2:36][CH3:37])[CH2:38][CH3:39])=[O:34])=[CH:31][CH:30]=1)[OH:28])([C:9]([CH3:12])([CH3:11])[CH3:10])([CH3:8])[CH3:7]
|
Name
|
|
Quantity
|
61.7 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(O[Si](C)(C)C(C)(C)C)C=CC1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
132 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
44.1 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC=C(C(=O)N(CC)CC)C=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for thirty minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature below -70° C
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
CUSTOM
|
Details
|
the cold solution was transferred via cannula to another vessel
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature below -70° C
|
Type
|
STIRRING
|
Details
|
After stirring for one hour at -78° C.
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with saturated aqueous ammonium chloride
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature
|
Type
|
ADDITION
|
Details
|
diluted with diethyl ether
|
Type
|
WASH
|
Details
|
The ethereal layer was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil
|
Name
|
|
Type
|
product
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC=1C=C(C(O)C2=CC=C(C(=O)N(CC)CC)C=C2)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45.4 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 52.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |